molecular formula C17H22ClFN6O2 B2905254 N-(2-fluorophenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride CAS No. 1179473-48-3

N-(2-fluorophenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride

Cat. No. B2905254
CAS RN: 1179473-48-3
M. Wt: 396.85
InChI Key: GDCDRTSVYSVMFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-fluorophenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride, also known as AG-014699, is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is a critical enzyme involved in DNA repair, and its inhibition has been shown to be effective in the treatment of cancer. AG-014699 has been extensively studied for its potential as a cancer therapeutic agent, and its synthesis, mechanism of action, and physiological effects have been well characterized.

Scientific Research Applications

Synthesis and Chemical Properties

A novel method for the synthesis of diverse 4-aryl-6-cycloamino-1,3,5-triazin-2-amines, including derivatives similar to N-(2-fluorophenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride, has been developed. This process utilizes microwave irradiation for a one-pot synthesis from cyanoguanidine, aromatic aldehydes, and cyclic amines. The resulting compounds have shown potential antileukemic activity, highlighting the importance of these syntheses in medicinal chemistry (Dolzhenko et al., 2021).

Biological Applications

The research on fluorine-substituted 1,2,4-triazinones, which are structurally related to the specified compound, has identified potential as anti-HIV-1 and CDK2 inhibitors. This underscores the role of fluorine substitutions in enhancing the biological activity of these molecules (Makki, Abdel-Rahman, & Khan, 2014). Similarly, novel fluorine substituted isolated and fused heterobicyclic nitrogen systems bearing the 6-(2’-Phosphorylanilido)-1,2,4-Triazin-5-One moiety have shown inhibition towards HIV-1 activity, indicating the therapeutic potential of these compounds in antiviral treatments (Abdel-Rahman, Makki, & Al-Romaizan, 2014).

Analytical Chemistry

In the realm of analytical chemistry, chloro-s-triazines, which share a core structure with the compound , have been utilized as markers and fixatives for studying growth in teeth and bones. This application highlights the diverse utility of triazine derivatives beyond their biological activities, serving as essential tools in physiological research (Goland & Grand, 1968).

properties

IUPAC Name

N-(2-fluorophenyl)-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN6O2.ClH/c18-13-3-1-2-4-14(13)19-15-20-16(23-5-9-25-10-6-23)22-17(21-15)24-7-11-26-12-8-24;/h1-4H,5-12H2,(H,19,20,21,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDCDRTSVYSVMFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NC3=CC=CC=C3F)N4CCOCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClFN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluorophenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride

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